1-Naphthalen-1-yl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-naphthalen-1-ylpyrazole |
InChI |
InChI=1S/C13H10N2/c1-2-7-12-11(5-1)6-3-8-13(12)15-10-4-9-14-15/h1-10H |
InChI Key |
LEQLMZLTHGZUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Naphthalen 1 Yl 1h Pyrazole and Its Structural Analogs
N-Arylation Strategies for Pyrazole (B372694) Derivatives
N-arylation strategies are powerful methods for creating a carbon-nitrogen bond between a pyrazole and an aryl group. These reactions have been refined to offer high yields and regioselectivity.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming C-N bonds. arkat-usa.org The use of aryl triflates as coupling partners for pyrazole derivatives has emerged as an effective method for the synthesis of N-arylpyrazoles. nih.govorganic-chemistry.org This approach offers mild reaction conditions and broad functional group tolerance. arkat-usa.org
A notable advancement in this area is the use of specific phosphine (B1218219) ligands, such as tBuBrettPhos, which facilitate the efficient coupling of a variety of aryl triflates, including sterically hindered ones, with pyrazole derivatives to produce N-arylpyrazoles in high yields. nih.govresearchgate.net The use of 3-trimethylsilylpyrazole has been identified as a particularly effective pyrazole substrate in these couplings. The resulting 1-aryl-3-trimethylsilylpyrazole products serve as versatile intermediates for further functionalization. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed C-N Coupling
| Aryl Triflates | Pyrazole Derivative | Ligand | Product | Yield | Reference |
|---|---|---|---|---|---|
| Naphthyl triflate | Pyrazole | tBuBrettPhos | 1-(Naphthalen-1-yl)-1H-pyrazole | High | nih.govresearchgate.net |
| Substituted Phenyl triflates | 3-Trimethylsilylpyrazole | tBuBrettPhos | 1-(Substituted phenyl)-3-trimethylsilylpyrazole | High | nih.govresearchgate.net |
This table is illustrative and based on findings from cited research.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a more economical alternative to palladium-based systems. nih.gov Significant progress has been made in copper-catalyzed N-arylation of pyrazoles, addressing challenges such as high catalyst loading and limited substrate scope. nih.gov These methods often employ bases like potassium hydroxide (B78521) (KOH), potassium tert-butoxide (KOt-Bu), or sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). nih.govsemanticscholar.org
Recent methodologies have demonstrated the synthesis of naphthalene-pyrazole ligands, such as 1-(2-methylnaphthalen-1-yl)-1H-pyrazole, using a copper catalyst in a KOH/DMSO system. nih.gov Ligand-free copper-catalyzed N-arylation under microwave irradiation has also been developed, offering a rapid and efficient route to N-arylpyrazoles. researchgate.net The use of diamine ligands in conjunction with copper iodide (CuI) has been shown to effectively catalyze the N-arylation of a broad range of nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. organic-chemistry.org
Table 2: Copper-Catalyzed N-Arylation Conditions
| Aryl Halide | Pyrazole | Catalyst System | Solvent | Base | Reference |
|---|---|---|---|---|---|
| 1-Bromo-2-methylnaphthalene | Pyrazole | Cu | DMSO | KOH | nih.gov |
| Aryl Iodides/Bromides | Pyrazole | CuI/Diamine | Various | K3PO4 | organic-chemistry.org |
This table summarizes common conditions reported in the literature.
Direct N-arylation of pyrazoles with activated aryl halides, such as fluoronitrobenzenes, offers a straightforward route to N-arylpyrazoles. semanticscholar.orgresearchgate.net These reactions can be performed under both classical heating and microwave irradiation, with the latter often leading to significantly reduced reaction times and improved regioselectivity. semanticscholar.orgresearchgate.netscispace.com
For instance, the direct N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoronitrobenzene and 2-fluoronitrobenzene in DMSO using potassium tert-butoxide as a base affords the corresponding N-arylpyrazoles in excellent yields. semanticscholar.orgresearchgate.net Microwave-assisted synthesis has been shown to accelerate these reactions dramatically, reducing reaction times from hours to minutes. scispace.com However, under solvent-free microwave conditions, a mixture of regioisomers may be obtained, highlighting the influence of reaction conditions on selectivity. semanticscholar.orgresearchgate.net
Multicomponent Reaction (MCR) Approaches to Pyrazole Ring Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and operational complexity. beilstein-journals.orgrsc.org
One-pot three-component syntheses are particularly valuable for constructing substituted pyrazole rings. A common approach involves the condensation of a β-diketone, a hydrazine (B178648), and an aldehyde. beilstein-journals.org For the synthesis of naphthalene-containing pyrazoles, naphthaldehyde can be used as one of the components. researchgate.net
For example, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was achieved through a two-step process that begins with a one-pot three-component reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118) under microwave irradiation to form a pyrazoline intermediate. mdpi.comresearchgate.net This intermediate is then oxidized to the final pyrazole product. mdpi.comresearchgate.net Similarly, polycyclic pyridine (B92270) derivatives fused with pyrazole have been synthesized via a one-pot three-component reaction of 2-naphthaldehyde, 4-hydroxycoumarin, and 3-aminopyrazole. researchgate.net
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazole. This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, nitrile imines, often generated in situ, can react with alkynes or alkenes.
A rhodium-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes has been developed to synthesize N-naphthyl pyrazoles. nih.govresearchgate.net This method proceeds through a cascade involving pyrazole formation and a subsequent benzannulation. nih.gov Another strategy involves the silver-mediated [3+2] cycloaddition of N-isocyaniminotriphenylphosphorane with terminal alkynes, offering a mild and efficient route to pyrazoles. nih.govorganic-chemistry.org
Cyclization and Oxidative Aromatization Protocols
A prominent route to N-arylpyrazoles, including naphthalene-substituted derivatives, involves the formation of a pyrazoline intermediate followed by an oxidation step to achieve the aromatic pyrazole ring.
Synthesis via Pyrazoline Intermediates and Subsequent Oxidative Aromatization
The cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine derivative, such as naphthalen-1-ylhydrazine, is a well-established method for generating pyrazolines. nih.govresearchgate.net These pyrazolines can then be oxidized to the corresponding pyrazoles. nih.govresearchgate.net For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole has been achieved through a two-step process starting with a one-pot, three-component reaction to form the pyrazoline, followed by oxidative aromatization. mdpi.com The initial pyrazoline synthesis can be efficiently carried out under microwave irradiation. mdpi.comresearchgate.net
The subsequent oxidative aromatization is a critical step to furnish the stable aromatic pyrazole. researchgate.netmdpi.com Various oxidizing agents and conditions have been employed for this transformation. researchgate.net One reported method for the aromatization of a pyrazoline to a fluorinated pyrazole containing a naphthalene (B1677914) moiety involved heating in glacial acetic acid. mdpi.com Other studies have explored different oxidants, such as a catalytic amount of Pd/C in acetic acid, which has proven effective for converting 1,3,5-trisubstituted pyrazolines to pyrazoles. nih.gov More sustainable and greener methods are also being developed, including electrochemically enabled oxidative aromatization using inexpensive materials like sodium chloride as a redox mediator. rsc.orgkit.edursc.org This electrochemical approach has been shown to be scalable and applicable to a broad range of substrates. rsc.orgkit.edursc.org Iron(III)-catalyzed aerobic oxidative aromatization of pyrazolines also presents a simple and high-yielding method with good functional group tolerance. researchgate.net
The general mechanism for oxidative aromatization involves the removal of two hydrogen atoms from the pyrazoline ring, leading to the formation of the aromatic pyrazole. researchgate.net
Condensation Reactions for Pyrazole Ring Construction
The Knorr pyrazole synthesis and related condensation reactions are fundamental methods for constructing the pyrazole ring. chemhelpasap.comname-reaction.comjk-sci.comslideshare.net This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govmdpi.comchemhelpasap.comname-reaction.com To synthesize 1-naphthalen-1-yl-1H-pyrazole, naphthalen-1-ylhydrazine would be the key hydrazine component.
The reaction of naphthalen-1-ylhydrazine with a suitable 1,3-dicarbonyl compound leads to the formation of the pyrazole ring through a sequence of condensation and cyclization steps. nih.govmdpi.com The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles. researchgate.net The regioselectivity of this reaction is a significant consideration and can be influenced by the nature of the substituents on the diketone and the reaction conditions. nih.govresearchgate.net For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield two isomers, with the selectivity being highly dependent on the solvent and conditions used. nih.gov
One-pot procedures have been developed to streamline the synthesis. For instance, a one-pot addition-cyclocondensation between chalcones and arylhydrazines, followed by in situ oxidative aromatization, provides an efficient route to 1,3,5-triarylpyrazoles with good yields. nih.govmdpi.com
Regioselective Synthesis of N-Arylpyrazole Scaffolds
Achieving regioselectivity, specifically the formation of the N1-arylated pyrazole isomer, is a critical challenge in the synthesis of compounds like this compound, especially when using unsymmetrical starting materials. organic-chemistry.orgorgsyn.orgconicet.gov.ar
The reaction of naphthalen-1-ylhydrazine with an unsymmetrical 1,3-diketone can lead to two possible regioisomers. researchgate.netacs.org The control of this regioselectivity is a key aspect of synthetic design. Several strategies have been developed to address this challenge. organic-chemistry.orgnih.govfigshare.comacs.org
One approach involves the use of specific solvents. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol (B145695). conicet.gov.ar The use of aprotic dipolar solvents can also provide better results than polar protic solvents in the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones. nih.gov
Another strategy involves modifying the reactants. For instance, using β-enamino diketones and controlling the reaction conditions can allow for regiochemical control in the synthesis of N-arylpyrazoles. nih.govorganic-chemistry.org Similarly, the reaction of unsymmetrical enaminodiketones with specific hydrazine derivatives, such as tert-butylhydrazine (B1221602) hydrochloride, can lead to a single regioisomer in high yields. organic-chemistry.org
Transition-metal-catalyzed N-arylation of the pyrazole ring is another powerful method for regioselective synthesis. organic-chemistry.org However, traditional cross-coupling methods often favor one regioisomer. nih.gov Recent advancements have shown that copper catalysis with arynes can achieve switchable arylation of pyrazoles, allowing for selective N-arylation at either nitrogen by tuning the ligand. nih.gov Other methods include a one-pot synthesis from aryl halides, which involves the formation of an aryllithium intermediate, to produce diversely functionalized N-arylpyrazoles with regioselectivity. organic-chemistry.org
Optimization of Reaction Conditions and Yields for Naphthalene-Substituted Pyrazoles
Optimizing reaction conditions is crucial for maximizing the yield and purity of naphthalene-substituted pyrazoles. mdpi.com Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.
The solvent can have a significant impact on the reaction outcome. For the Knorr pyrazole synthesis, while it is typically acid-catalyzed, studies have shown that basic solvents can be optimal for achieving high selectivity. nih.gov In other cases, alcoholic solvents like methanol (B129727) and ethanol have been found to provide cleaner reactions and better yields. orgsyn.org The use of green solvents, such as water or water-ethanol mixtures, is also being explored to develop more environmentally friendly protocols. researchgate.netthieme-connect.com
Temperature and reaction time are also important variables. For instance, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature was found to improve the product yield. mdpi.com Microwave-assisted synthesis has been employed to accelerate reactions and improve yields, as seen in the one-pot synthesis of pyrazolines. mdpi.comrsc.org
Below is a data table summarizing the optimization of various reaction parameters for pyrazole synthesis.
Advanced Spectroscopic and Crystallographic Structural Elucidation of 1 Naphthalen 1 Yl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of the molecule can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 1-naphthalen-1-yl-1H-pyrazole and its derivatives provides a wealth of information regarding the electronic environment of the protons. For instance, in a derivative, 1-(2-methylnaphthalen-1-yl)-1H-pyrazole, the aromatic protons of the naphthalene (B1677914) ring typically appear as a multiplet in the range of δ 7.1–7.8 ppm. A characteristic signal for the H4 proton of the pyrazole (B372694) ring is observed at approximately δ 6.5 ppm. nih.gov Similarly, for 1-(naphthalen-2-ylmethyl)-1H-pyrazole, the pyrazole H4 proton resonates at δ 6.2 ppm. nih.gov
In another example, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the aromatic protons from the naphthyl, fluorophenyl, and phenyl rings produce signals between δ 6.85 and 9.56 ppm. mdpi.com The single proton on the pyrazole ring (H4) in this derivative is observed as a singlet at δ 6.84 ppm. mdpi.com The chemical shifts of protons are influenced by the presence of substituents on the aromatic rings.
Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|---|
| 1-(2-Methylnaphthalen-1-yl)-1H-pyrazole | DMSO-d₆ | Aromatic-H | 7.9-9.9 | m |
| Pyrazole H4 | 6.5 | s | ||
| CH₃ | 2.2 | s | ||
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | CDCl₃ | Aromatic-H | 7.07-8.71 | m |
| Pyrazole H4 | 6.84 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. For 1-(2-methylnaphthalen-1-yl)-1H-pyrazole, the aromatic carbons of the naphthalene moiety resonate between δ 122.5 and 134 ppm. nih.gov The pyrazole ring carbons, C3 and C5, show signals at approximately δ 140.4 ppm and δ 139.5 ppm, respectively, while the C4 carbon gives a specific signal around δ 106 ppm. nih.gov
In the case of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, the C3 of the pyrazole ring appears at δ 147.3 ppm, with the aromatic carbons of the various rings resonating between δ 113.5 and 162.1 ppm. mdpi.com The presence of a fluorine atom introduces C-F coupling, which can be observed in the ¹³C NMR spectrum. mdpi.com For the fully aromatized 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the C4 of the pyrazole ring is found at δ 108.91 ppm. mdpi.com
Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |
|---|---|---|---|
| 1-(2-Methylnaphthalen-1-yl)-1H-pyrazole | CDCl₃ | Naphthalene (aromatic) | 122.5-134 |
| Pyrazole C3 | 140.4 | ||
| Pyrazole C5 | 139.5 | ||
| Pyrazole C4 | 106 | ||
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | CDCl₃ | Aromatic | 113.5-162.1 |
| Pyrazole C3 | 147.3 | ||
| Pyrazole C4 | 46.1 | ||
| Pyrazole C5 | 62.6 |
Data compiled from various research articles. nih.govmdpi.com
Two-Dimensional (2D) NMR Spectroscopy (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to establish connectivity between different parts of the molecule, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC experiments correlate directly bonded proton and carbon atoms. For example, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the HSQC spectrum would show a correlation between the H4 proton signal at δ 6.83 ppm and the C4 carbon signal at δ 108.91 ppm. mdpi.com
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Characteristic Absorption Bands and Functional Group Identification
The IR spectra of this compound and its derivatives display characteristic absorption bands that confirm the presence of key functional groups. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3150 cm⁻¹. researchgate.netresearchgate.netnih.gov The stretching vibrations of the C=C and C=N bonds within the aromatic naphthalene and pyrazole rings usually appear in the 1450–1600 cm⁻¹ range. researchgate.netbioline.org.br For instance, in a series of N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines, the C=N stretching vibration is reported between 1596-1612 cm⁻¹. derpharmachemica.com The C-N stretching vibration is often seen around 1370 cm⁻¹, and the N-N stretch of the pyrazole ring can be found near 1040 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for Naphthyl-Pyrazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000-3150 | researchgate.netresearchgate.net |
| C=C / C=N (aromatic) | Stretching | 1450-1600 | researchgate.netbioline.org.br |
| C-N | Stretching | ~1370 | researchgate.net |
| N-N (pyrazole) | Stretching | ~1040 | researchgate.net |
| C-F | Stretching | ~1230 | mdpi.com |
Data sourced from multiple publications.
Conformational Insights from Vibrational Modes
While detailed conformational analysis often requires more advanced computational methods, IR spectroscopy can offer some insights into the molecule's flexibility. The presence and shape of certain vibrational bands can sometimes be influenced by the molecule's conformation. For instance, the out-of-plane C-H bending vibrations can be sensitive to the substitution pattern and steric interactions within the molecule. Computational studies, often performed alongside experimental IR analysis, can help to assign specific vibrational modes to different conformers, providing a more complete picture of the molecule's three-dimensional structure. hud.ac.uk In some cases, weak intermolecular interactions, such as C-H···O hydrogen bonds, can be identified, which influence the crystal packing and can be inferred from shifts in the corresponding vibrational frequencies. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a important tool for investigating the electronic transitions within molecules. For derivatives of this compound, the UV-Vis spectra provide insights into the conjugated systems formed by the pyrazole and naphthalene rings.
In a study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, a derivative of this compound, the UV spectrum recorded in methanol (B129727) showed absorption maxima at 239 nm and 385 nm. researchgate.netmdpi.com These absorptions are indicative of the conjugated double bonds present in the naphthalenyl and phenyl rings of the molecule. mdpi.com The presence of these distinct absorption bands helps in confirming the formation of the derivative and understanding its electronic properties. researchgate.netmdpi.com
Computational studies, such as those using Density Functional Theory (DFT), can complement experimental UV-Vis data by predicting electronic transitions. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the electron cloud distribution and the nature of electronic transitions. mdpi.com In some pyranopyrazole derivatives, the HOMO is often delocalized on the N=N bridge with p-type bonding orbitals, while the LUMO is primarily delocalized on the pyrazole ring, exhibiting p*-type anti-bonding orbitals. mdpi.com
Mass Spectrometry (MS) for Molecular Mass Validation and Fragmentation Patterns
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound and its derivatives, mass spectrometry confirms the molecular formula and provides structural information through the analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS) is particularly useful for obtaining precise mass measurements. For example, the HRMS spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole showed a molecular ion peak at m/z = 365.4434, which corresponds to the molecular formula C25H19FN2. researchgate.netmdpi.com Similarly, a bromo-substituted derivative, 5-(2-bromophenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole, was also characterized using HRMS to confirm its structure. taylorfrancis.com
The fragmentation patterns observed in the mass spectra are characteristic of the compound's structure. In the mass spectra of some N-arylbenzamidrazone-derived pyrazoles, molecular ions are observed, though not always as the base peak. researchgate.net A notable fragmentation peak at m/z = 213 is often present, along with a major fragment corresponding to the two aryl groups and their connecting C-N bond. researchgate.net The fragmentation across the N-N and N-naphthoquinone bonds can help in distinguishing between regioisomers. researchgate.net For aromatic compounds like naphthalene derivatives, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
For derivatives of this compound, X-ray diffraction studies have revealed detailed structural features. For example, the crystal structure of (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, a related compound, shows that the pyrazole and naphthalene ring systems are twisted with respect to each other by a dihedral angle of 46.3(1)°. researchgate.net
Bond Lengths, Bond Angles, and Torsion Angles
Precise measurements of bond lengths, bond angles, and torsion angles are obtained from X-ray crystallographic data. These parameters are crucial for understanding the molecular geometry and conformation.
In the crystal structure of a pyrazole derivative, the bond lengths and angles within the pyrazole and naphthalene moieties can be accurately determined. For instance, in the structure of (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, the C=C double bond of the propenone linker has an E configuration. researchgate.net The dihedral angle between the phenyl ring and the pyrazole ring is 14.8(2)°. researchgate.net
Computational methods, such as DFT, are often used in conjunction with experimental data to refine and understand the observed geometries. The root mean square deviation (RMSD) between computed and experimental bond lengths and angles can be used to validate the computational model. jksus.org
Table 1: Selected Crystallographic Data for a this compound Derivative This table is representative and compiled from typical values found in the literature for similar compounds. Specific values for the parent compound may vary.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.339(2) |
| b (Å) | 11.1478(17) |
| c (Å) | 9.541(2) |
| β (°) | 107.007(18) |
| V (ų) | 1458.5(5) |
| Z | 4 |
Intermolecular Interactions and Supramolecular Assembly (e.g., C-H...π interactions)
Intermolecular interactions play a vital role in determining the packing of molecules in the crystal lattice, leading to the formation of supramolecular assemblies. These interactions can include hydrogen bonds and C-H...π interactions.
In the crystal structure of (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, weak intermolecular C—H⋯O hydrogen bonds link the molecules, forming supramolecular chains. researchgate.net The analysis of Hirshfeld surfaces and their associated 2D fingerprint plots can be used to quantify and visualize these intermolecular contacts. researchgate.net
Computational Chemistry and Theoretical Characterization of 1 Naphthalen 1 Yl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization
Density Functional Theory (DFT) has become a standard method for understanding and predicting the chemical, physical, and biological properties of molecular systems. ripublication.com Calculations are frequently performed using specific functionals, such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), to model the electronic and geometric features of pyrazole (B372694) derivatives. researchgate.netderpharmachemica.comnih.gov
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1-Naphthalen-1-yl-1H-pyrazole by finding the minimum energy structure on the potential energy surface. ripublication.comnih.gov This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. ripublication.comresearchgate.net
Table 1: Representative Theoretical Bond Parameters for Naphthalene-Pyrazole Type Structures Note: The following data is illustrative, based on computational studies of related molecules, and serves as a theoretical prediction for this compound.
| Parameter | Typical Calculated Value (Å or °) | Methodology Reference |
|---|---|---|
| C-C (in naphthalene (B1677914) ring) | 1.373 - 1.461 Å | DFT/B3LYP nih.gov |
| C-N (in pyrazole ring) | ~1.38 Å | DFT nih.gov |
| N-N (in pyrazole ring) | ~1.37 Å | DFT nih.gov |
| C-N (linking Naphthalene-Pyrazole) | ~1.46 Å | DFT chalcogen.ro |
| Naphthalene-Pyrazole Dihedral Angle | Variable (e.g., ~23-36°) | X-ray & DFT nih.gov |
The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ripublication.comnih.gov A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. ripublication.com
For molecules containing both naphthalene and pyrazole moieties, theoretical studies consistently show a distinct localization of these orbitals. The HOMO is typically localized on the electron-rich naphthalene ring system, while the LUMO is often centered on the pyrazole ring and adjacent groups. nih.govvulcanchem.com This separation indicates a potential for charge transfer from the naphthalene portion to the pyrazole portion of the molecule upon electronic excitation. The electrophilicity index, derived from HOMO-LUMO energies, can also provide evidence for biological effectiveness. bohrium.com
Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Studies on Related Compounds
| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Naphthalene-Pyrazole Derivative (L1) | -6.23 | -1.85 | 4.38 | nih.gov |
| Naphthalene-Pyrazole Derivative (L2) | -6.89 | -1.14 | 5.75 | nih.gov |
| 5-Aryl-3-(napth-2-yl)-1H-pyrazole (P4) | -0.20813 | -0.10146 | 0.10667 | ripublication.com |
| (4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | -5.82 | Not Specified | Not Specified | vulcanchem.com |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution around a molecule and identify its reactive sites. researchgate.netderpharmachemica.com The MEP map displays regions of varying electrostatic potential, typically using a color scale. ajchem-a.com
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. ajchem-a.com For this compound, these sites are expected to be concentrated around the nitrogen atoms of the pyrazole ring.
Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. ajchem-a.com
Green regions denote areas of neutral or zero potential. ajchem-a.com
Analysis of MEP maps provides valuable insights into intermolecular interactions and the chemical reactivity of the molecule. researchgate.net
DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the synthesized structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within the DFT framework to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netacs.org These calculations provide isotropic shielding values that are converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). unn.edu.ng Comparing the computed chemical shifts with experimental spectra is a powerful tool for structural elucidation. nih.govresearchgate.net Furthermore, computational models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used to simulate the effect of different solvents on NMR chemical shifts. unn.edu.ng
Vibrational Frequencies: Theoretical vibrational frequencies can be computed using DFT to help assign the bands observed in experimental FT-IR and Raman spectra. derpharmachemica.comnih.gov The calculated frequencies and intensities are often scaled to correct for systematic errors in the computational method. researchgate.net A detailed assignment of vibrational modes, such as C-H stretching, C=C aromatic stretching, and pyrazole ring deformations, is achieved through Potential Energy Distribution (PED) analysis. acs.orgresearchgate.net For instance, in related naphthalene structures, C-H stretching vibrations are typically observed in the 3020-3092 cm⁻¹ range, while aromatic C=C stretching occurs between 1430-1625 cm⁻¹. derpharmachemica.comresearchgate.net
Table 3: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Naphthalene-Pyrazole Type Structures
| Vibrational Mode | Typical Experimental (FT-IR) | Typical Calculated (DFT) | Source |
|---|---|---|---|
| Aromatic C-H Stretch | 3049 | 3020-3092 | researchgate.netmdpi.com |
| Aromatic C=C Stretch | 1593 | 1580 | derpharmachemica.commdpi.com |
| Pyrazole Ring Deformation | 634 | 640 | derpharmachemica.com |
| C-H Out-of-Plane Bend | 759 | 764 | derpharmachemica.com |
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations track the movements of atoms over time, offering insights into the molecule's flexibility and stability in different environments. researchgate.net
Ligand-Protein Interaction Dynamics (excluding clinical outcomes)
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of a ligand-protein complex at an atomic level. nih.gov Unlike static molecular docking, which provides a snapshot of a potential binding pose, MD simulations account for the inherent flexibility of both the ligand and the protein, offering deeper insights into the stability of their interactions over time. researchgate.net This methodology treats the molecules as dynamic entities, simulating their movements and the continuous formation and breakage of intermolecular bonds. nih.govresearchgate.net
For pyrazole derivatives, including those with a naphthalene moiety, MD simulations are crucial for validating the interactions predicted by initial docking studies. researchgate.netmdpi.com A key metric for assessing the stability of the ligand-protein complex during a simulation is the Root Mean Square Deviation (RMSD). A low and stable RMSD value (typically less than 2 Å) for the ligand's position relative to the protein's binding site indicates that the ligand remains securely bound in its initial predicted pose throughout the simulation. mdpi.com
In studies of analogous compounds like 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, MD simulations have been used to confirm stable binding within protein active sites, such as that of the human estrogen alpha receptor (ERα). mdpi.com These simulations reveal the specific types of non-covalent interactions that maintain the complex's integrity. The interactions are diverse and include hydrophobic interactions, where the nonpolar naphthalene ring interacts favorably with nonpolar amino acid residues, and van der Waals forces. mdpi.com While the core this compound structure lacks strong hydrogen bond donors, its nitrogen atoms in the pyrazole ring can act as acceptors, potentially forming hydrogen bonds with appropriate residues in a protein's active site.
The dynamic nature of these simulations allows researchers to observe how the ligand and protein adapt to each other's presence, leading to a more accurate representation of the binding event. This detailed understanding of interaction dynamics is fundamental for structure-based drug design, guiding the modification of the ligand to enhance its binding affinity and specificity for a target protein.
Table 1: Illustrative Data from a Molecular Dynamics Simulation of a Naphthalene-Pyrazole Analog The following table is a representative example based on findings for analogous compounds and illustrates the type of data generated from MD simulations.
| Parameter | Value/Observation | Significance |
| Simulation Time | 100 ns | Provides a sufficient timescale to assess the stability of the complex. |
| Ligand RMSD | 1.5 ± 0.3 Å | Indicates high stability of the ligand within the binding pocket. mdpi.com |
| Protein RMSD | 2.1 ± 0.4 Å | Shows the overall protein structure remains stable after ligand binding. |
| Dominant Interactions | Hydrophobic, van der Waals | The naphthalene and phenyl groups form key interactions with nonpolar residues. mdpi.com |
| Key Interacting Residues | Arg394, Glu353 | Demonstrates specific amino acids crucial for anchoring the ligand. mdpi.com |
Theoretical Reactivity Studies and Reactivity Indices
Theoretical reactivity studies, primarily employing Density Functional Theory (DFT), provide profound insights into the intrinsic electronic properties and chemical behavior of molecules like this compound. mdpi.comacs.org These computational methods allow for the prediction of the most probable sites for chemical reactions by analyzing the molecule's electronic structure. vulcanchem.comresearchgate.net Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs), the calculation of global reactivity descriptors, and the use of Fukui functions to map local reactivity. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netbohrium.com For this compound, the electron-rich naphthalene and pyrazole rings are expected to significantly influence the distribution and energies of these orbitals.
Electrophilicity and Nucleophilicity Descriptors
To quantify the reactivity of a molecule, several global reactivity descriptors are calculated from the HOMO and LUMO energies. These indices provide a more nuanced understanding than FMO analysis alone.
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a better nucleophile.
Chemical Hardness (η): Hardness represents the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules are less reactive, while soft molecules are more reactive. bohrium.com
Global Electrophilicity Index (ω): This index, calculated as ω = μ² / (2η), quantifies the ability of a species to accept electrons, acting as an electrophile. researchgate.net A high electrophilicity value is often associated with significant biological activity, as it can describe the capacity of a molecule to bind with biological macromolecules. bohrium.comresearchgate.net
Table 2: Representative Theoretical Reactivity Indices for a Pyrazole Derivative This table presents conceptual values based on published data for similar heterocyclic compounds to illustrate the application of these descriptors.
| Descriptor | Symbol | Conceptual Value (eV) | Interpretation |
| Chemical Potential | μ | -3.5 | Indicates the molecule's tendency to donate or accept electrons. |
| Chemical Hardness | η | 2.5 | Suggests moderate stability and reactivity. bohrium.com |
| Electrophilicity Index | ω | 2.45 | Signifies a strong ability to act as an electron acceptor (electrophile). bohrium.comresearchgate.net |
| Softness | S | 0.4 | The reciprocal of hardness, indicating susceptibility to chemical reaction. bohrium.com |
Mechanistic Insights into Chemical Transformations
Computational chemistry, particularly DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. acs.org It allows for the exploration of reaction pathways, the characterization of transient species like intermediates and transition states, and the rationalization of experimental outcomes such as regioselectivity. acs.org
For the synthesis and transformation of pyrazole-containing compounds, DFT calculations can provide a step-by-step description of the reaction. For instance, in the formation of pyrazole rings from precursors, theoretical studies can map out the potential energy surface of the reaction. acs.org This involves calculating the energies of reactants, products, and all intervening transition states and intermediates. The pathway with the lowest energy barrier is typically the favored mechanistic route.
These computational approaches have been used to:
Validate Proposed Mechanisms: DFT calculations can be combined with experimental evidence, such as in-situ NMR monitoring, to confirm or challenge a hypothesized reaction mechanism. acs.org
Explain Regioselectivity: In reactions where multiple isomers can be formed, such as the synthesis of 1,3- vs. 1,5-substituted pyrazoles, DFT can calculate the activation energies for the different pathways, explaining why one regioisomer is formed preferentially over another. acs.org
Characterize Intermediates: Unstable intermediates that are difficult to isolate or observe experimentally can be structurally and energetically characterized through computation, providing a more complete picture of the reaction sequence. acs.orgnih.gov
By applying these methods to transformations involving this compound, chemists can gain a predictive understanding of its reactivity, enabling the design of more efficient and selective synthetic routes to novel derivatives.
Chemical Reactivity and Functionalization of 1 Naphthalen 1 Yl 1h Pyrazole
Functional Group Interconversions on the Pyrazole (B372694) Ring
The pyrazole ring in 1-naphthalen-1-yl-1H-pyrazole is susceptible to various functional group interconversions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Regioselective Halogenation at Pyrazole Positions (3, 4, 5)
Electrophilic substitution reactions on the pyrazole ring typically occur at the C-4 position, which is the most electron-rich and sterically accessible site. rrbdavc.orgscribd.com Halogenation of 1-aryl-1H-pyrazoles can be achieved with high regioselectivity using various halogenating agents.
Common reagents for the regioselective halogenation of pyrazoles include N-halosuccinimides such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). These reactions are often carried out in solvents like carbon tetrachloride or water and generally proceed under mild conditions without the need for a catalyst to afford the corresponding 4-halopyrazoles in excellent yields. beilstein-archives.orgresearchgate.net
The table below summarizes typical conditions for the regioselective halogenation of pyrazole derivatives, which are applicable to this compound.
Table 1: General Conditions for Regioselective Halogenation of 1-Aryl-1H-pyrazoles
| Halogen | Reagent | Solvent | Conditions | Position of Halogenation |
| Bromo | N-Bromosuccinimide (NBS) | CCl4 or H2O | Room Temperature | 4 |
| Chloro | N-Chlorosuccinimide (NCS) | CCl4 or H2O | Room Temperature | 4 |
| Iodo | N-Iodosuccinimide (NIS) | DMSO | Room Temperature | 4 |
Substitution Reactions and Derivatization
Further derivatization of halogenated 1-naphthalen-1-yl-1H-pyrazoles can be accomplished through various metal-catalyzed cross-coupling reactions. The introduction of a halogen atom, typically at the 4-position of the pyrazole ring, provides a handle for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the synthesis of functionalized pyrazoles. nih.govnih.govrsc.orgscilit.com These reactions allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, onto the pyrazole core.
The following table outlines common palladium-catalyzed cross-coupling reactions applicable to halo-substituted 1-naphthalen-1-yl-1H-pyrazoles.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh3)4, Base | C-C (Aryl/Vinyl) |
| Heck | Alkene | Pd(OAc)2, Phosphine (B1218219) Ligand, Base | C-C (Vinyl) |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | C-C (Alkynyl) |
| Buchwald-Hartwig | Amine | Pd2(dba)3, Phosphine Ligand, Base | C-N |
| Stille | Organostannane | Pd(PPh3)4 | C-C |
Reactions of the Naphthalene (B1677914) Moiety
The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. Due to the kinetic and thermodynamic stability of the resulting intermediates, electrophilic attack on naphthalene preferentially occurs at the α-position (C1). pearson.comonlineorganicchemistrytutor.com The presence of the pyrazole substituent at the 1-position will influence the regioselectivity of subsequent substitutions on the naphthalene ring. The pyrazole ring generally acts as a deactivating group with respect to electrophilic attack, directing incoming electrophiles to the other fused ring of the naphthalene system.
Common electrophilic substitution reactions that can be performed on the naphthalene moiety include nitration, sulfonation, and Friedel-Crafts acylation.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the naphthalene ring. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid leads to the formation of a sulfonic acid derivative. libretexts.org
Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. pearson.com
The specific positions of substitution on the naphthalene ring will be dictated by the electronic and steric effects of the 1-pyrazolyl substituent.
Transformations of Pendant Groups
Functional groups attached to either the pyrazole or naphthalene rings of this compound derivatives can undergo a variety of chemical transformations.
Reduction of Azomethine (C=N) Linkages
Schiff bases, or azomethines, are readily synthesized through the condensation reaction of a pyrazole-carbaldehyde with a primary amine. rdd.edu.iq These compounds, containing a C=N double bond, can be subsequently reduced to the corresponding amines. This reduction provides a valuable route to novel amino-functionalized this compound derivatives.
The reduction of the azomethine linkage can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of hydride-donating reagents.
Table 3: Common Reagents for the Reduction of Azomethine Linkages
| Reducing Agent | Typical Conditions |
| Sodium Borohydride (NaBH4) | Methanol (B129727) or Ethanol (B145695), Room Temperature |
| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), 0 °C to Room Temperature |
| Catalytic Hydrogenation (H2/Catalyst) | Palladium on Carbon (Pd/C), Platinum Oxide (PtO2) |
Advanced Research Applications and Potential of 1 Naphthalen 1 Yl 1h Pyrazole Analogs in Chemical Sciences
Development as Scaffolds for Novel Chemical Entities
The pyrazole (B372694) ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure found in numerous naturally occurring and synthetic bioactive molecules. nih.gov Its derivatives are known to possess a wide spectrum of biological properties. nih.govorientjchem.org When combined with a naphthalene (B1677914) platform, which itself exhibits a wide range of biological activities including anticancer and anti-inflammatory effects, the resulting pyrazole-naphthalene scaffold becomes a privileged structure for designing novel chemical entities. researchgate.net
This scaffold's versatility allows for substitutions at various positions on both the pyrazole and naphthalene rings, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. nih.gov This has led to the synthesis of extensive libraries of analogs evaluated for diverse therapeutic applications. For instance, new series of pyrazole-naphthalene derivatives have been synthesized and evaluated for their potent anticancer activity against human breast cancer cell lines (MCF-7). researchgate.netnih.gov In one study, a derivative with an ethoxy group at the 4-position of an attached phenyl ring was found to be five times more active than the standard drug cisplatin. researchgate.netnih.gov These findings underscore the potential of the 1-naphthalen-1-yl-1H-pyrazole core as a foundational structure for the development of new-generation therapeutic agents. researchgate.netnih.gov
Theoretical Design of Ligands through Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound analogs, docking studies are instrumental in the rational design of ligands that can bind with high affinity and specificity to biological targets like enzymes and receptors. nih.govijpbs.com This in silico approach allows researchers to understand the binding modes of these compounds and predict their potential biological activity before undertaking extensive synthesis and experimental testing. nih.goveurekaselect.com
For example, molecular docking has been used to investigate pyrazole-naphthalene derivatives as potential inhibitors of tubulin polymerization, a key target in cancer therapy. researchgate.netnih.gov These studies help to visualize how the ligand fits into the binding site of the protein, such as the colchicine-binding site of tubulin, providing a theoretical framework for designing new and more potent inhibitors. researchgate.netnih.gov Similarly, docking studies have been performed to evaluate analogs as inhibitors for targets like the human estrogen receptor alpha (ERα), protein kinases, and phosphatidylinositol 3-kinases (PI3Ks), guiding the development of agents for breast cancer and other diseases. nih.goveurekaselect.comsemanticscholar.org
A critical outcome of molecular docking studies is the calculation of binding affinity, often expressed as binding energy (in kcal/mol) or an inhibition constant (Ki). These values provide a quantitative measure of how strongly a ligand binds to its receptor. A lower binding energy indicates a more stable ligand-receptor complex and, typically, a more potent compound.
Several studies have quantified the binding affinities of pyrazole-naphthalene analogs. For instance, a newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a potential for inhibition against the human estrogen receptor alpha (ERα) with a binding affinity of -10.61 Kcal/mol and a Ki value of 16.71 nM. semanticscholar.orgmdpi.com Another study on pyrazole derivatives as potential PI3K inhibitors found that naphthalene-containing pyrazolines had better docking scores than the reference drug AMG-319. eurekaselect.com The most potent compounds in that series exhibited binding energies of -7.85 and -7.17 kcal/mol. eurekaselect.com The table below summarizes key binding affinity data for various analogs.
| Compound/Analog | Target Protein | Binding Affinity (kcal/mol) | IC50 / Ki | Reference |
| 5j (pyrazole-naphthalene derivative) | Tubulin (colchicine site) | Not specified in abstract | IC50 = 2.78 µM (MCF-7); IC50 = 4.6 µM (tubulin) | researchgate.netnih.gov |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.61 | Ki = 16.71 nM | semanticscholar.orgmdpi.com |
| Pyrazole-naphthalene hybrid 5 | PI3K | -7.85 | Not specified | eurekaselect.com |
| Pyrazole-naphthalene hybrid 3 | PI3K | -7.17 | Not specified | eurekaselect.com |
| S1RA (E-52862) | σ(1) Receptor | Not specified | Ki = 16 nM | nih.gov |
| Pyran-linked phthalazinone-pyrazole hybrid 4c | SHMT2 | -8.8 | IC50 = 12.4 µM (HeLa) | nih.gov |
IC50 values refer to the concentration required for 50% inhibition in cellular or biochemical assays, while Ki represents the inhibition constant.
Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and π-π stacking. mdpi.com For this compound analogs, both the naphthalene and pyrazole moieties play crucial roles in establishing these connections.
Docking studies of a fluorinated pyrazole with the estrogen receptor α revealed key interactions with amino acid residues Arg394 and Glu353 through van der Waals and hydrophobic forces. mdpi.com The bulky, lipophilic naphthalene group is particularly important for forming hydrophobic interactions within the binding pocket of a receptor. frontiersin.org In studies of pyrazole derivatives with rearranged during transfection (RET) kinase, Van der Waals energy and nonpolar salvation energy were found to be crucial for binding, highlighting the importance of hydrophobic interactions. mdpi.com The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, further anchoring the ligand within the active site. nih.gov The ability to form these multiple, stable interactions is fundamental to the ligand's efficacy and selectivity. mdpi.com
Exploration in Materials Science for Advanced Applications
The unique photophysical properties of aromatic and heterocyclic compounds make them attractive candidates for applications in materials science. Naphthalene derivatives are known for their strong fluorescence, high quantum yields, and excellent photostability due to their rigid planar structure and large π-electron conjugated system. nih.gov The incorporation of a pyrazole ring can further modify these electronic properties. nih.gov
This combination has led to the exploration of this compound derivatives as components in advanced materials. They have been investigated as organic semiconductors for use in thin-film transistors, where they have demonstrated promising hole mobility and on/off ratios. vulcanchem.com Furthermore, their luminescent properties are being harnessed for the development of Organic Light-Emitting Diodes (OLEDs). Europium(III) complexes incorporating these ligands have shown intense red emission with significant quantum yields, making them suitable for display and lighting applications. vulcanchem.com
| Application | Material Type | Key Performance Metric | Value | Reference |
| Organic Electronics | Organic Semiconductor | Hole Mobility | 0.12 cm²/V·s | vulcanchem.com |
| Organic Electronics | Organic Semiconductor | On/Off Ratio | 10⁵–10⁶ | vulcanchem.com |
| Displays/Lighting | Luminescent Material (Eu(III) complex) | Quantum Yield | up to 38% | vulcanchem.com |
| Displays/Lighting | Luminescent Material (Eu(III) complex) | Emission Wavelength (λem) | 613 nm (red) | vulcanchem.com |
Design of Chemosensors
A chemosensor is a molecule designed to bind selectively to a specific analyte (like a metal ion) and produce a detectable signal, such as a change in color or fluorescence. Pyrazole derivatives are excellent candidates for chemosensors due to the ability of their nitrogen atoms to act as chelating ligands for metal ions. nih.gov The naphthalene moiety often serves as the fluorophore, or signaling unit, whose light-emitting properties are modulated upon binding of the analyte. nih.gov
Pyrazole-based chemosensors have been designed for the selective and sensitive detection of various cations. nih.gov The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Ligand-to-Metal Charge Transfer (LMCT). nih.gov For example, a pyrazole derivative can exhibit strong fluorescence on its own, which is then "turned off" or quenched upon binding to a heavy metal ion like Cu²⁺ or Hg²⁺. nih.gov This change in fluorescence provides a direct and measurable response to the presence of the ion. The design of these sensors focuses on creating a specific binding pocket for the target ion, ensuring high selectivity even in the presence of other competing ions. chemrxiv.org This molecular recognition capability makes pyrazole-naphthalene-based systems promising for applications in environmental monitoring and biological sensing. nih.gov
| Sensor Type | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| Fluorescence Sensor | Hg²⁺ | Fluorescence quenching (LMCT) | 0.31 µM | nih.gov |
| Fluorescence Sensor | Al³⁺ | Fluorescence enhancement | 4.29 nM | nih.gov |
| Colorimetric/Fluorescence Sensor | Cu²⁺ | Color change / Fluorescence quenching | Not specified | chemrxiv.org |
| Reversible Sensor | CN⁻ (using Cu²⁺ complex) | Fluorescence recovery | 0.324 µM | nih.gov |
Q & A
What are the key synthetic strategies for 1-Naphthalen-1-yl-1H-pyrazole derivatives, and how do substituent choices impact bioactivity?
Basic Research Focus
The synthesis of this compound derivatives typically involves condensation reactions or cyclocondensation. For example, 1-phenylpyrazole-4-carboxaldehyde can react with 1-acetylnaphthalene under basic conditions (e.g., ethanolic KOH) to form a chalcone derivative with an E-configuration . Substituents on the pyrazole ring, particularly at the 3- and 5-positions, significantly influence bioactivity. For instance, introducing small cyclic amines (e.g., morpholine) via ethylenoxy spacers enhances selectivity for σ1 receptor antagonism, as demonstrated in neuropathic pain models .
How can crystallographic data resolve contradictions in structural assignments of pyrazole-naphthalene hybrids?
Advanced Research Focus
Crystallographic refinement using programs like SHELXL is critical for resolving ambiguities in molecular conformation. For example, the crystal structure of (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one revealed a 46.3° dihedral angle between the pyrazole and naphthalene rings, confirming the E-configuration of the double bond . Non-merohedral twinning, observed in some crystals, requires careful integration of diffraction data to avoid misinterpretation of bond lengths and angles .
What methodological approaches are recommended for optimizing regioselectivity in pyrazole functionalization?
Advanced Research Focus
Regioselectivity in pyrazole functionalization can be controlled via directing groups or reaction conditions. For instance, the use of electron-withdrawing substituents (e.g., carboxylate esters) at the 4-position of pyrazole directs electrophilic substitution to the 5-position. This strategy was employed in synthesizing 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where cyclocondensation of ethyl acetoacetate with phenylhydrazine ensured regioselective carboxylate formation . Computational modeling (e.g., DFT) can further predict substituent effects on reactivity .
How do σ1 receptor binding assays validate the pharmacological potential of this compound derivatives?
Advanced Research Focus
In vitro binding assays using human σ1 receptors (σ1R) and guinea pig σ2 receptors (σ2R) are essential for evaluating selectivity. Compound 28 (S1RA, E-52862), a morpholine-substituted derivative, showed >100-fold selectivity for σ1R over σ2R, attributed to its optimal spacer length and basic amine moiety . Dose-dependent antinociceptive effects in neuropathic pain models (e.g., capsaicin-induced hyperalgesia) further validate its therapeutic potential .
What challenges arise in spectroscopic characterization of pyrazole-naphthalene hybrids, and how are they addressed?
Basic Research Focus
Overlapping signals in 1H NMR spectra, particularly for naphthalene protons, complicate structural elucidation. High-resolution techniques (e.g., 2D NMR, such as HSQC and HMBC) are necessary to assign coupling patterns. For example, in 1-[3-(4-chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole, HMBC correlations confirmed connectivity between the pyrazole and isoquinoline moieties . X-ray crystallography remains the gold standard for resolving ambiguities .
How can computational tools aid in designing pyrazole-based heterocyclic systems?
Advanced Research Focus
Density Functional Theory (DFT) calculations predict electronic properties and reaction pathways. For instance, the acidity of the acetyl group in 1-acetylnaphthalene, critical for carbanion formation in chalcone synthesis, can be modeled to optimize base selection . Molecular docking studies further guide substituent modifications to enhance σ1 receptor binding affinity .
What are the limitations of current synthetic protocols for this compound derivatives?
Advanced Research Focus
Low yields in multi-step syntheses (e.g., <50% in chalcone formation) often arise from steric hindrance or competing side reactions . Purification challenges, such as isolating non-merohedral twins, require advanced techniques like fractional crystallization or HPLC . Scalability is further limited by the use of hazardous reagents (e.g., POCl3 in cyclization reactions) .
How do substituent electronic effects influence the photophysical properties of pyrazole-naphthalene hybrids?
Advanced Research Focus
Electron-donating groups (e.g., methoxy) on the naphthalene ring enhance fluorescence quantum yields by stabilizing excited states. Conversely, electron-withdrawing groups (e.g., nitro) quench emission due to charge-transfer interactions. These effects were observed in naphtho[1,2-e][1,3]oxazine derivatives synthesized from pyrazole-carboxaldehydes .
What safety considerations are critical when handling this compound intermediates?
Basic Research Focus
Reactive intermediates like bromomethyl-pyrazoles (e.g., 4-(bromomethyl)-1-(naphthalen-1-yl)-1H-1,2,3-triazole) require strict control of moisture and temperature to prevent decomposition . Safety protocols (e.g., P264+P280 for skin protection) must be followed due to the toxicity of byproducts like HCN in cyclocondensation reactions .
How can high-throughput screening (HTS) pipelines improve the discovery of pyrazole-based therapeutics?
Advanced Research Focus
Automated crystallography pipelines using SHELXC/D/E enable rapid phasing of pyrazole derivatives, accelerating structure-activity relationship (SAR) studies . HTS of σ1R antagonists in pain models identified compound 28 (S1RA) as a clinical candidate, demonstrating the utility of integrating pharmacological profiling with ADME-tox screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
